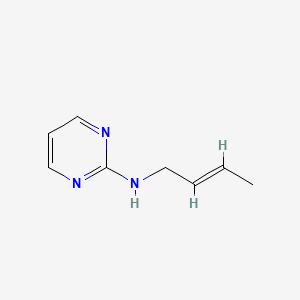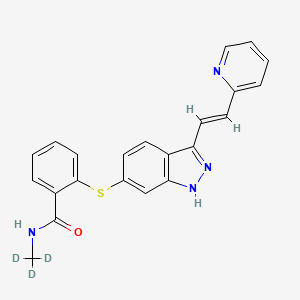![molecular formula C₂₀H₁₂Na₂O₈S₂ B1147165 2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt CAS No. 920009-93-4](/img/structure/B1147165.png)
2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a binaphthalene core, which is further stabilized by sodium ions. It is widely used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol using ferric chloride as an oxidizing agent to form 2,2’-dihydroxy-1,1’-binaphthyl.
Sulfonation: The binaphthyl compound is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid groups at the 6,6’ positions.
Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted binaphthalene derivatives.
Applications De Recherche Scientifique
2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include modulation of enzyme activity, alteration of redox states, and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
- 2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic Acid
- 2,2’-Dihydroxy-1,1’-binaphthalene-3-carboxylate
- 1,1’-Bi(2-naphthol)
Comparison:
- 2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic Acid: Similar in structure but contains carboxylic acid groups instead of sulfonic acid groups, leading to different reactivity and applications.
- 2,2’-Dihydroxy-1,1’-binaphthalene-3-carboxylate: Contains a carboxylate group at the 3-position, which affects its chemical behavior and interactions.
- 1,1’-Bi(2-naphthol): Lacks the sulfonic acid groups, making it less soluble in water and altering its reactivity profile.
The unique combination of hydroxyl and sulfonic acid groups in 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt imparts distinct properties that make it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
disodium;6-hydroxy-5-(2-hydroxy-6-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8S2.2Na/c21-17-7-1-11-9-13(29(23,24)25)3-5-15(11)19(17)20-16-6-4-14(30(26,27)28)10-12(16)2-8-18(20)22;;/h1-10,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDQCMLGYTYWJL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


